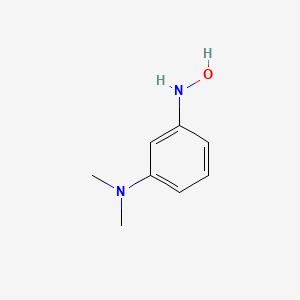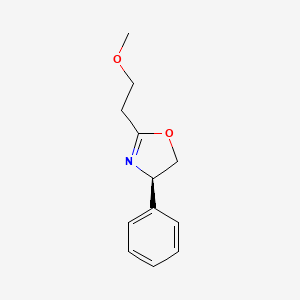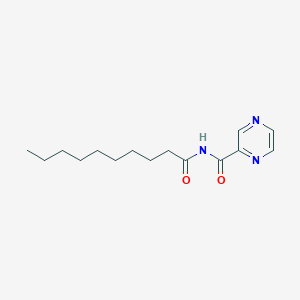![molecular formula C24H25Cl2Ga B14273687 [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane CAS No. 168064-16-2](/img/structure/B14273687.png)
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane is a complex organogallium compound known for its unique structural and chemical properties. This compound features a gallium atom bonded to two chlorine atoms and a phenyl group substituted with two 2,4,6-trimethylphenyl groups. The steric hindrance provided by the bulky trimethylphenyl groups imparts significant stability to the compound, making it an interesting subject of study in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane typically involves the reaction of gallium trichloride with 2,6-bis(2,4,6-trimethylphenyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The gallium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, particularly those that can coordinate to the gallium center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as alkyl lithium or Grignard reagents for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium reagents would yield alkyl-substituted gallium compounds, while oxidation reactions could produce gallium(III) species.
Wissenschaftliche Forschungsanwendungen
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in various organic transformations.
Biology: Its potential use in biological systems is being explored, particularly in the context of metal-based drugs and imaging agents.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials, particularly those that require stable organometallic compounds with specific electronic properties.
Wirkmechanismus
The mechanism of action of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane involves its ability to coordinate with other molecules through its gallium center. This coordination can alter the electronic properties of the compound and facilitate various chemical reactions. The bulky trimethylphenyl groups provide steric protection, enhancing the stability of the compound and allowing it to participate in reactions that would otherwise be unfavorable.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]phosphane: Similar in structure but contains a phosphorus atom instead of gallium.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]borane: Contains a boron atom and exhibits different reactivity due to the nature of boron.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]silane: Contains a silicon atom and is used in different applications due to silicon’s unique properties.
Uniqueness
The uniqueness of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane lies in its combination of steric hindrance and electronic properties. The presence of the gallium atom provides distinct reactivity compared to similar compounds with phosphorus, boron, or silicon. This makes it a valuable compound for studying the effects of metal centers in organometallic chemistry and for developing new materials and applications.
Eigenschaften
CAS-Nummer |
168064-16-2 |
|---|---|
Molekularformel |
C24H25Cl2Ga |
Molekulargewicht |
454.1 g/mol |
IUPAC-Name |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane |
InChI |
InChI=1S/C24H25.2ClH.Ga/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6;;;/h7-13H,1-6H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
TVKUIHXBJBJWTK-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Ga](Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
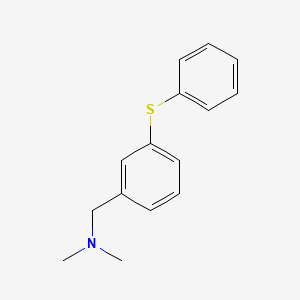
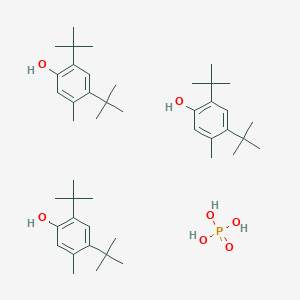
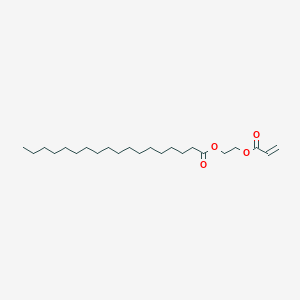
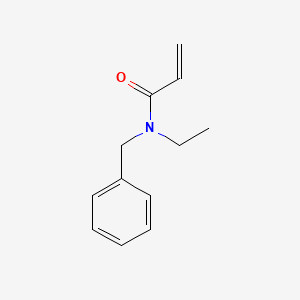
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
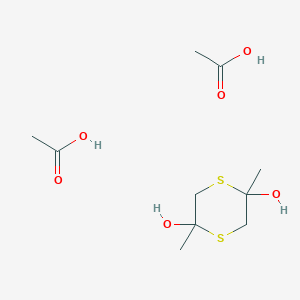

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

